4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl morpholine-4-carboxylate
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Overview
Description
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl morpholine-4-carboxylate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with morpholine-4-carboxylate under specific conditions . The reaction is carried out in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green solvents and catalysts in the synthesis of coumarin derivatives is a growing trend .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- 4-Methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate
- 7-Hydroxy-4-methyl-2H-chromen-2-one
Comparison: 4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the morpholine-4-carboxylate group .
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C21H19NO5/c1-14-17-13-16(26-21(24)22-9-11-25-12-10-22)7-8-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
IQEQTRGPKNTWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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